N-Dodecylpropane-1,3-diamine hydrochloride

Description

Chemical Nomenclature and Structural Identification

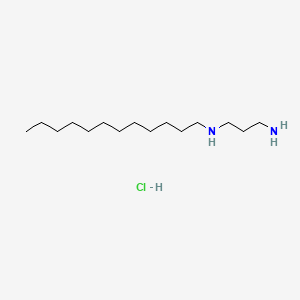

This compound is systematically named according to IUPAC conventions as N'-dodecylpropane-1,3-diamine hydrochloride. The structure comprises a 12-carbon dodecyl chain ($$ \text{C}{12}\text{H}{25} $$) bonded to the primary amine of a propane-1,3-diamine moiety, with the secondary amine protonated by hydrochloric acid. Key identifiers include:

The compound’s amphiphilic nature arises from the hydrophobic dodecyl tail and the hydrophilic diamine hydrochloride headgroup. This duality facilitates micelle formation in aqueous solutions, enhancing its efficacy as a surfactant. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct proton resonances corresponding to the methylene groups in the dodecyl chain ($$ \delta $$ 1.2–1.4 ppm) and the amine protons ($$ \delta $$ 2.6–3.1 ppm).

Historical Development and Discovery

The synthesis of this compound emerged from mid-20th-century research into cationic surfactants. Early methodologies involved nucleophilic substitution reactions between dodecylamine and 1,3-diaminopropane under acidic conditions. Industrial production scaled in the 1980s, driven by demand for non-oxidizing biocides in water treatment and wood preservation.

A pivotal advancement occurred in the 2000s with the development of high-purity synthesis routes using continuous-flow reactors, which minimized byproducts like unreacted dodecylamine and improved yield reproducibility. The compound’s registration under the European Inventory of Existing Commercial Chemical Substances (EINECS 275-923-7) further standardized its commercial production.

Significance in Industrial and Academic Contexts

In industrial settings, this compound serves as:

- Antimicrobial agent : Effective against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria at concentrations as low as 0.1% (w/v).

- Wood preservative : Penetrates cellulose matrices to inhibit fungal growth (e.g., *Gloeophyllum trabeum) without altering structural integrity.

- Dairy sanitizer : Quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in cheese samples at residues ≤225 μg/kg, ensuring compliance with food safety regulations.

Academically, the compound is a model substrate for studying:

Structure

3D Structure of Parent

Properties

CAS No. |

71732-94-0 |

|---|---|

Molecular Formula |

C15H35ClN2 |

Molecular Weight |

278.90 g/mol |

IUPAC Name |

N'-dodecylpropane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C15H34N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;/h17H,2-16H2,1H3;1H |

InChI Key |

HCHBZCWDQZSHBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecylpropane-1,3-diamine hydrochloride can be synthesized through the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:

Reaction of Dodecylamine with Acrylonitrile: This step forms N-dodecylpropane-1,3-diamine.

Hydrogenation: The intermediate product is then hydrogenated to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-Dodecylpropane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can participate in substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Applications in Disinfection

Food Processing and Healthcare:

N-Dodecylpropane-1,3-diamine hydrochloride is widely utilized as a disinfectant in the food processing industry and healthcare settings. It is effective against a range of pathogens, including Gram-positive bacteria and wood-destroying fungi. Its use as a surface disinfectant in hospitals has been documented, where it helps maintain sterile environments by eliminating harmful microorganisms on surfaces and instruments .

Biocidal Properties:

The compound acts as a biocide, targeting bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to increased permeability and eventual cell lysis. This makes it particularly valuable in applications requiring stringent hygiene standards .

Applications in Agriculture

This compound is also employed in agricultural settings as an algicide and preservative for liquids in cooling and processing systems. Its low leaching potential makes it environmentally favorable for use in soil applications .

Potential Therapeutic Uses

Recent studies have explored the potential of this compound as a drug delivery vehicle or anti-cancer agent. Its ability to disrupt biological membranes may enhance the efficacy of certain therapeutic compounds by facilitating their entry into cells. However, further research is necessary to fully understand its therapeutic potential.

Toxicological Considerations

While this compound has beneficial applications, it is important to note its toxicological profile. Studies indicate that it can cause skin irritation and allergic reactions upon contact. In laboratory settings, high doses have resulted in moderate toxicity in animal models . Safety precautions are essential when handling this compound to minimize exposure risks.

Summary of Key Applications

| Application Area | Description |

|---|---|

| Disinfectant | Effective against pathogens in food processing and healthcare settings. |

| Biocide | Disrupts microbial cell membranes; effective against Gram-positive bacteria and fungi. |

| Agriculture | Used as an algicide; low leaching potential makes it suitable for soil applications. |

| Therapeutic Potential | Investigated as a drug delivery vehicle or anti-cancer agent; further research needed on efficacy. |

Case Studies

- Occupational Exposure : A study documented cases of occupational allergic contact dermatitis among healthcare workers using disinfectants containing this compound . Patch tests confirmed sensitization to the compound.

- Efficacy in Dairy Products : A liquid chromatography-tandem mass spectrometry method was developed to quantify this compound in dairy products, demonstrating its application in ensuring food safety .

- Environmental Impact Study : Research indicates that the compound's interactions with soil components suggest minimal environmental impact due to low leaching potential.

Mechanism of Action

The mechanism of action of N-dodecylpropane-1,3-diamine hydrochloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. It can also interact with proteins, altering their structure and function. These interactions make it effective as an antimicrobial agent and in various biochemical applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine hydrochloride

- CAS No.: 2372-82-9

- Molecular Formula : C₁₈H₄₁N₃·HCl

- Molecular Weight : 336.0 g/mol (base compound: 299.54 g/mol) .

Properties and Applications :

N-Dodecylpropane-1,3-diamine hydrochloride is a polyamine-based compound with a dodecyl (C12) hydrophobic chain and multiple amine groups, enabling broad-spectrum antimicrobial activity. It is used in disinfectants, wood preservatives, and medical device sanitizers due to its efficacy against bacteria (Gram-positive and Gram-negative), fungi, viruses, and biofilms . Its mechanism involves disrupting microbial cell membranes and interfering with metabolic processes .

Industrial Relevance :

The compound is commercially available in formulations such as Deconex, Aniosurf ND Premium, and Formula 429 FC, often combined with didecyldimethylammonium chloride (DDAC), alcohols, or polyhexamethylene biguanide (PHMB) to enhance stability and residual effects .

Comparison with Similar Compounds

Antimicrobial Efficacy

Key Competitors :

- Didecyldimethylammonium chloride (DDAC) : Quaternary ammonium salt (QAC).

- Polyhexamethylene biguanide (PHMB) : Biguanide polymer.

- Benzalkonium chloride (BAC) : QAC with a benzyl group.

- Glutaraldehyde (GA) : Aldehyde-based disinfectant.

Minimal Inhibitory Concentration (MIC) Data :

Key Findings :

Spectrum of Activity

| Compound | Bacteria | Fungi | Viruses | Biofilms | Environmental Stability |

|---|---|---|---|---|---|

| N-Dodecylpropane-1,3-diamine | ✔️ | ✔️ | ✔️ | ✔️ | Moderate |

| DDAC | ✔️ | ✔️ | ❌ | ❌ | High |

| PHMB | ✔️ | ✔️ | ❌ | ✔️ | Low (degraded by organics) |

| Glutaraldehyde | ✔️ | ✔️ | ❌ | ❌ | High (but toxic residues) |

Notes:

Critical Observations :

Formulation Compatibility

Common Blends :

Biological Activity

N-Dodecylpropane-1,3-diamine hydrochloride, also known as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, is a compound with significant biological activity, particularly in the field of antimicrobial applications. This article reviews its biological properties, efficacy against pathogens, and safety profiles based on recent studies and findings.

This compound is a long-chain aliphatic amine with a molecular formula of CHN·HCl. Its structure allows it to function effectively as a surfactant and biocide due to its amphiphilic nature, which facilitates interaction with both hydrophilic and hydrophobic environments.

Antimicrobial Activity

Efficacy Against Pathogens

this compound has demonstrated broad-spectrum antimicrobial activity. A study evaluating its effectiveness against 81 isolates of Acinetobacter baumannii showed that it was effective in reducing bacterial counts significantly. Logarithmic reductions of ≥5 were observed in 100% of the isolates tested in its undiluted form .

Comparison with Other Disinfectants

In combination with other disinfectants like povidone-iodine and chlorhexidine, N-dodecylpropane-1,3-diamine showed enhanced efficacy against resistant strains of bacteria. Notably, the combination with 70% ethyl alcohol yielded better results compared to when these agents were used alone .

Safety and Toxicological Profile

Genotoxicity and Carcinogenicity

Research indicates that this compound is not genotoxic in vitro nor carcinogenic in animal models . In studies involving rats, the compound exhibited a no-observed-adverse-effect level (NOAEL) at doses of 5 mg/kg body weight for acute toxicity assessments .

Skin Irritation and Allergic Reactions

Despite its antimicrobial benefits, there have been reports of skin irritation associated with exposure to formulations containing this compound. In patch tests conducted on healthcare workers exposed to disinfectants containing N-dodecylpropane-1,3-diamine, reactions varied from mild dermatitis to severe eczema . This highlights the need for caution when using this compound in occupational settings.

Case Studies

Case Study 1: Hospital Worker Reactions

A documented case involved a hospital worker who developed eczema after exposure to disinfectants containing N-dodecylpropane-1,3-diamine. Patch tests revealed significant reactions to concentrations as low as 0.1% . This emphasizes the importance of monitoring for allergic responses among users.

Case Study 2: Efficacy in Dairy Products

A study focused on quantifying residual levels of N-dodecylpropane-1,3-diamine in dairy products used a validated LC-MS/MS method. The findings confirmed effective disinfection without significant residual toxicity at recommended usage levels .

Research Findings Summary

| Study | Findings | Impact |

|---|---|---|

| Acinetobacter baumannii susceptibility study | Effective against all tested isolates; logarithmic reduction ≥5 | Strong potential for use in clinical settings |

| Toxicological assessment | No genotoxicity or carcinogenicity; NOAEL at 5 mg/kg | Supports safety for controlled use |

| Skin irritation case studies | Reported allergic reactions in healthcare workers | Necessitates caution in occupational use |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Dodecylpropane-1,3-diamine hydrochloride, and how can purity be validated?

- Methodology : The compound is synthesized via alkylation of propane-1,3-diamine with dodecyl halides, followed by hydrochloride salt formation. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are critical for stabilizing intermediates . Purification involves recrystallization in ethanol or methanol. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to assess impurities (<1%) .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks: δ 1.25 (dodecyl chain CH₂), δ 2.65–3.10 (propane-1,3-diamine backbone), and δ 3.30 (NH₂/NH₃⁺) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode confirms molecular weight (299.54 g/mol) with m/z 300.5 [M+H]⁺ .

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) for retention time consistency .

Q. How does the compound interact with microbial cell membranes in basic antimicrobial assays?

- Mechanism : The amphiphilic structure disrupts lipid bilayers via electrostatic interactions (amine groups) and hydrophobic insertion (dodecyl chain). Standard protocols involve minimum inhibitory concentration (MIC) assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213), with MIC values typically ≤50 µg/mL in nutrient broth . Neutralization of cationic charges (e.g., using lecithin) in suspension tests validates membrane-targeting specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

- Data Analysis : Discrepancies arise from variations in test standards (e.g., EN 1276 vs. BSI PAS2424) and biofilm vs. planktonic cell models . For example:

- Table 1 : Efficacy in biofilm vs. planktonic E. coli

| Test Standard | Biofilm (log₁₀ reduction) | Planktonic (log₁₀ reduction) |

|---|---|---|

| EN 13697 | 2.5–3.0 | 5.0–6.0 |

| Modified BSI | 1.8–2.2 | 4.5–5.5 |

- Recommendation : Standardize inoculum size (10⁶ CFU/mL) and pre-condition biofilms for 48 hours to align with clinical relevance .

Q. What strategies optimize the compound’s activity in complex matrices (e.g., serum or organic matter)?

- Experimental Design :

- Interference Studies : Add bovine serum albumin (0.3–3% w/v) to simulate wound exudate. Activity decreases by 30–50% due to protein binding; counter with surfactant synergists (e.g., polysorbate 80) .

- pH Optimization : Activity peaks at pH 6.5–7.5 (amine protonation). Below pH 6, aggregation reduces bioavailability .

Q. How does prolonged exposure to sub-inhibitory concentrations impact bacterial resistance?

- Resistance Analysis : Chronic exposure (4 weeks) of E. coli biofilms to 0.5× MIC induces ciprofloxacin resistance (4–8× MIC increase) via gyrA mutations and efflux pump upregulation (acrAB-tolC) . Genomic sequencing (WGS) and efflux inhibition assays (e.g., phenylalanine-arginine β-naphthylamide) are critical for mechanistic studies .

Critical Safety and Regulatory Considerations

Q. What are the gaps in toxicological data, and how can they be addressed preclinically?

- Risk Assessment : No comprehensive in vivo studies exist. Prioritize:

- Acute Toxicity : OECD 423 (oral LD₅₀ in rats) and dermal irritation tests (OECD 404).

- Environmental Impact : Algae (OECD 201) and Daphnia magna (OECD 202) assays to determine EC₅₀ values .

Tables for Key Data

Table 2 : Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₈H₄₁N₃·HCl | NMR/MS |

| Molecular Weight | 336.00 g/mol | Calculated |

| Solubility | >100 mg/mL in H₂O | Experimental |

| Critical Micelle Conc. | 0.15 mM (25°C) | Conductivity |

Table 3 : Antimicrobial Spectrum (Selected Pathogens)

| Organism | MIC (µg/mL) | Biofilm Efficacy (log reduction) |

|---|---|---|

| E. coli | 25–50 | 2.5–3.0 |

| Candida albicans | 50–100 | 1.8–2.2 |

| Pseudomonas aeruginosa | 100–200 | 1.5–2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.